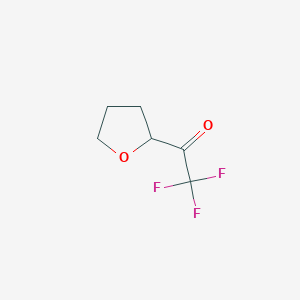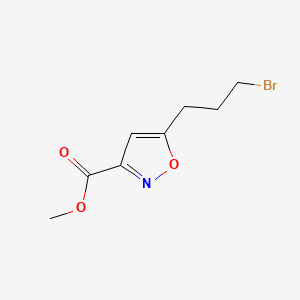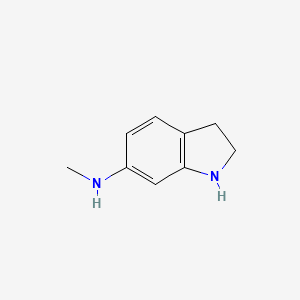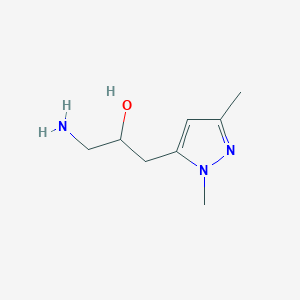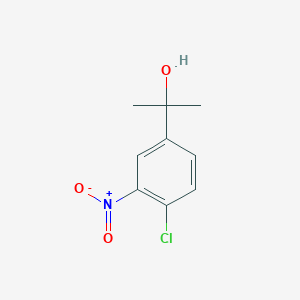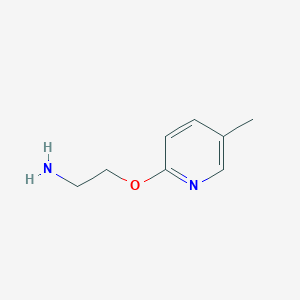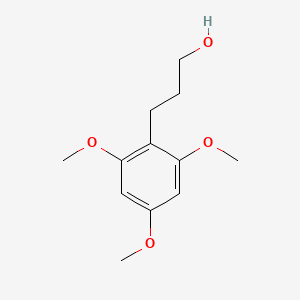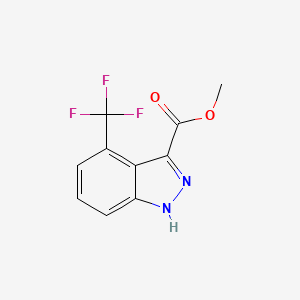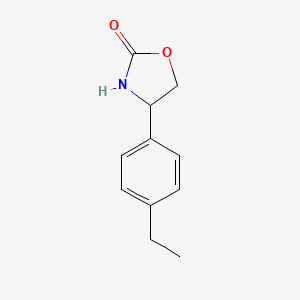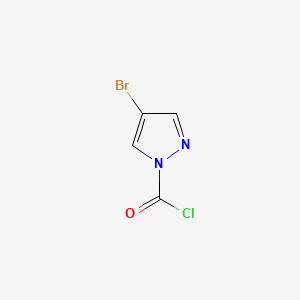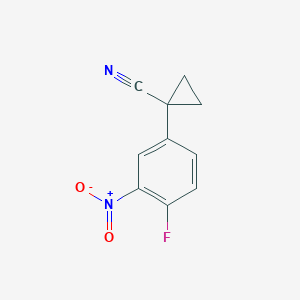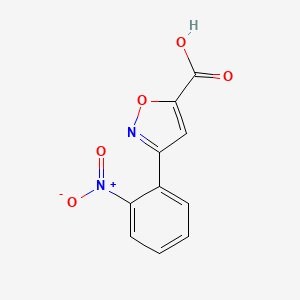![molecular formula C8H10FNO2 B13590313 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of spiro compounds, which are cyclic compounds that include two rings sharing a single atom, typically a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves multiple steps, starting with the preparation of the core tricyclic structure. One common method involves the reaction of a suitable precursor with hydrazide to form a cyclic carbamate . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Oxa-5-azatricyclo[4.4.0.02,7]decan-4-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Phenyl-3-oxa-5-azatricyclo[4.4.0.02,7]decan-4-one:
Uniqueness
2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-fluoro-3-oxa-5-azatricyclo[6.1.1.01,5]decan-4-one |
InChI |
InChI=1S/C8H10FNO2/c9-6-8-3-5(4-8)1-2-10(8)7(11)12-6/h5-6H,1-4H2 |
InChI Key |
AQJIDXXFDGINCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)OC(C23CC1C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


